5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Description
5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C26H19N5O2S and its molecular weight is 465.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
CCG-28553, also known as 5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one, primarily targets the RhoA transcriptional signaling pathway . The RhoA pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .
Mode of Action
CCG-28553 acts by inhibiting the nuclear accumulation of myocardin-related transcription factor A (MRTF-A/MAL/MKL1) , a key player in the RhoA pathway . This inhibition occurs downstream of Rho, blocking SRE.L-driven transcription stimulated by various activators . The compound specifically binds to the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A .
Biochemical Pathways
The RhoA pathway, affected by CCG-28553, is involved in the regulation of the actin cytoskeleton in cells, influencing cell morphology, migration, and cell cycle progression. By inhibiting the nuclear accumulation of MRTF-A, CCG-28553 disrupts the normal functioning of this pathway, leading to downstream effects that can influence cell behavior .
Result of Action
CCG-28553 has shown promising results in inhibiting the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line . Furthermore, it has been found to inhibit Rho-dependent invasion by PC-3 prostate cancer cells .
Properties
IUPAC Name |
5-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O2S/c1-16-8-7-13-21-27-18(14-22(32)30(16)21)15-34-26-28-20-12-6-5-11-19(20)24-29-23(25(33)31(24)26)17-9-3-2-4-10-17/h2-14,23H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCHXLRJRNTOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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